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Abstract
Euonymine is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered

significant interest within the scientific community due to its intricate molecular architecture and

notable biological activities. This technical guide provides a comprehensive overview of the

chemical structure and stereochemistry of euonymine, including a detailed analysis of its core

components, stereogenic centers, and three-dimensional conformation. This document

summarizes key quantitative data, details experimental protocols for its isolation and structural

elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.

Chemical Structure
Euonymine possesses the molecular formula C₃₈H₄₇NO₁₈ and a molecular weight of 805.78

g/mol .[1] It is classified as a sesquiterpene pyridine alkaloid.[2] The intricate structure of

euonymine is built upon a highly oxygenated dihydro-β-agarofuran core, known as

euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid,

evoninic acid, which contains a pyridine ring. The linkage of euonyminol and evoninic acid

forms a distinctive 14-membered macrodilactone ring.

The core, euonyminol, is the most hydroxylated member of the dihydro-β-agarofuran family of

sesquiterpenoids.[3][4] The overall structure of euonymine is characterized by a tricyclic

system composed of a trans-fused decalin ring system and a tetrahydrofuran ring.
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Caption: Core components of the Euonymine molecule.

Stereochemistry
A defining feature of euonymine is its complex stereochemistry, boasting 11 contiguous

stereocenters. The precise spatial arrangement of these chiral centers is crucial for its

biological activity. The absolute configuration of these stereocenters has been unequivocally

established through extensive spectroscopic analysis and, most definitively, by the total

synthesis of the molecule.[3]

The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evoninic

acid portion have been determined through various methods, including Nuclear Magnetic

Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The

correct assignment of all stereocenters was a significant challenge in the total synthesis of

euonymine, requiring highly stereoselective reactions.

Quantitative Data
Physicochemical Properties
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Property Value Reference

Molecular Formula C₃₈H₄₇NO₁₈ [1]

Molecular Weight 805.78 g/mol [1]

CAS Number 33458-82-1 [1]

Crystallographic Data
The X-ray crystallographic data for key synthetic intermediates of euonymine have been

deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the

most accurate information on the three-dimensional structure, including bond lengths, bond

angles, and torsion angles.

CCDC Deposition Number Corresponding Synthetic Intermediate

2115563
Advanced intermediate in the total synthesis of

Euonymine

2120480
A key bicyclic intermediate in the total synthesis

of Euonymine

Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.

NMR Spectroscopic Data
The structural elucidation of euonymine heavily relies on 1D and 2D NMR spectroscopy. The

following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons

and carbons of the euonymine core structure, as reported in the literature for the synthetic

compound.
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm, J
in Hz)

1 80.1 5.61 (d, J = 3.5)

2 70.5 5.25 (dd, J = 3.5, 2.5)

3 74.5 5.48 (d, J = 2.5)

4 85.3 -

5 50.2 2.58 (d, J = 3.5)

6 72.9 6.05 (s)

7 40.8 2.35 (m)

8 70.9 5.51 (dd, J = 11.0, 5.0)

9 75.8 5.92 (d, J = 5.0)

10 45.1 -

11 88.9 -

12 64.9
4.55 (d, J = 12.0), 4.38 (d, J =

12.0)

13 68.2
5.10 (d, J = 11.5), 4.98 (d, J =

11.5)

14 21.4 1.62 (s)

15 29.8 1.35 (s)

Data extracted from the supporting information of the total synthesis by Inoue and colleagues.

Experimental Protocols
Isolation from Natural Sources
The original isolation of euonymine was reported from the seeds of Euonymus sieboldiana.

The general procedure for the isolation of dihydro-β-agarofuran sesquiterpenoids involves the

following steps:
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Dried and Powdered Plant Material
(e.g., seeds of Euonymus sieboldiana)

Solvent Extraction
(e.g., with methanol or ethanol)

Solvent-Solvent Partitioning
(e.g., between water and chloroform)

Column Chromatography
(e.g., silica gel, Sephadex)

Further Purification
(e.g., preparative TLC, HPLC)

Pure Euonymine
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Caption: General workflow for the isolation of Euonymine.

A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from

Euonymus sieboldiana with methanol. The extract is then treated with lead acetate to remove

tannins, followed by partitioning between chloroform and water. The chloroform layer,
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containing the alkaloids, is then subjected to repeated column chromatography on silica gel to

yield pure euonymine.

Structural Elucidation
The structure of euonymine was elucidated using a combination of spectroscopic techniques:

UV Spectroscopy: To identify the presence of the pyridine ring.

IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the

aromatic ring.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

providing clues about the different structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY,

HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon

skeleton and to determine the connectivity of the different subunits. NOESY experiments

were vital for establishing the relative stereochemistry.

X-ray Crystallography: While X-ray crystallography of euonymine itself has not been

reported, the crystal structures of key synthetic intermediates were instrumental in confirming

the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways
Euonymine has been reported to exhibit interesting biological activities, including anti-HIV and

P-glycoprotein (P-gp) inhibitory effects.[4] P-gp is a well-known ATP-binding cassette (ABC)

transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can

restore the efficacy of chemotherapeutic agents.

While the precise signaling pathways modulated by euonymine have not been definitively

elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that

regulate P-gp expression and function.
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Caption: Proposed mechanism of P-gp inhibition by Euonymine.

Further research is warranted to explore the detailed molecular mechanisms underlying the

biological activities of euonymine and to identify its specific cellular targets and the signaling

pathways it modulates.

Conclusion
Euonymine stands as a testament to the structural complexity and diversity of natural

products. Its challenging synthesis has spurred the development of novel synthetic

methodologies. The detailed understanding of its chemical structure and stereochemistry, as

outlined in this guide, is fundamental for the further investigation of its biological properties and

its potential as a lead compound in drug discovery, particularly in the areas of antiviral research

and overcoming multidrug resistance in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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